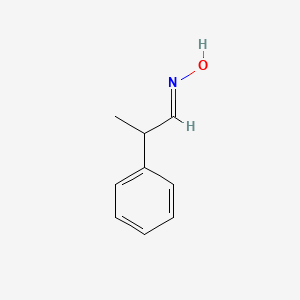

2-Phenylpropionaldehyde oxime

Descripción

Significance of the Oxime Functional Group in Contemporary Organic Synthesis

The oxime functional group (RR′C=NOH) is a cornerstone of modern organic synthesis, valued for its remarkable versatility and wide-ranging applications. numberanalytics.comrsc.org Oximes are pivotal intermediates in the synthesis of a multitude of nitrogen-containing compounds. testbook.comijprajournal.com Their utility stems from the ease with which the C=N-OH group can be transformed into other functional groups, facilitating the construction of complex molecular architectures. numberanalytics.comijprajournal.com

Key roles of the oxime functional group in synthesis include:

Precursors to Key Functional Groups: Oximes are readily converted into amines, nitriles, and amides through reactions like the Beckmann rearrangement. testbook.comijprajournal.com They can also be used to synthesize nitro compounds and various azaheterocycles. testbook.comijprajournal.com

Protecting Groups: The formation of an oxime is a highly effective method for the protection, purification, and characterization of carbonyl compounds (aldehydes and ketones). testbook.comijprajournal.com Most oximes are solids with distinct melting points, which aids in the identification of liquid carbonyl precursors. testbook.com

Radical Chemistry: The N–O bond in oximes can undergo homolytic fragmentation, typically induced by light or a catalyst, to form iminyl radicals. rsc.org These radical intermediates are valuable in synthesizing nitrogen-containing heterocycles like phenanthridine (B189435) and isoxazoline (B3343090) derivatives. rsc.org

Polymer and Materials Science: Oximes play a significant role in polymer chemistry. A prominent industrial application is as an intermediate in the manufacture of caprolactam, the monomer precursor to Nylon-6. testbook.com

Supramolecular Chemistry: The oxime functional group is crucial in crystal engineering and supramolecular assembly due to its ability to form robust hydrogen bonds. The acidity of the oxime's hydroxyl proton is a key factor in determining the efficacy of these molecular self-assemblies. rsc.org

The diverse reactivity of the oxime moiety makes it an indispensable tool for organic chemists, enabling the synthesis of compounds relevant to pharmaceuticals, materials science, and agriculture. numberanalytics.comresearchgate.net

Historical Development and Early Investigations of 2-Phenylpropionaldehyde Oxime

The history of oximes dates back to the late 19th century, with their first chemical synthesis reported in 1882 by German chemists Victor Meyer and Alois Janny. core.ac.uk For decades, the transformation of carbonyls into oximes has been a fundamental technique for the characterization and purification of carbonyl-containing compounds. ijprajournal.com

Early investigations into oximes derived from phenylaldehydes provided foundational knowledge for plant biochemistry. A notable study in 1967 demonstrated the conversion of 3-phenylpropionaldehyde oxime into gluconasturtiin, a type of glucosinolate found in certain plants. core.ac.uknih.gov This research highlighted the role of aldoximes as biosynthetic precursors in plant metabolism. core.ac.uk

The synthesis of the parent compound, 2-phenylpropionaldehyde, is primarily achieved through the rhodium-catalyzed hydroformylation of styrene (B11656). chemicalbook.com This industrial process is a key step in producing the aldehyde precursor required for synthesizing the corresponding oxime. The subsequent reaction of 2-phenylpropionaldehyde with hydroxylamine (B1172632) hydrochloride, often in an alcoholic solution, yields this compound. ontosight.aiijprajournal.com This traditional method remains a common and efficient route for its preparation.

Current Research Trajectories and Academic Relevance of this compound

In recent years, this compound has been a subject of research, particularly in the context of its biological activities. Modern studies have focused on exploring the potential of low molecular weight oximes as functional ingredients.

A 2022 study systematically evaluated the antimicrobial activity of 53 low molecular weight oximes, including this compound, against a panel of bacteria and fungi. researchgate.net This research aimed to identify new antimicrobial agents, driven by market and legislative demands for safe and effective compounds. researchgate.netnih.gov The study found that many oximes exhibited notable antimicrobial properties. Specifically, the minimum inhibitory concentration (MIC) of 2-phenylpropionaldehyde was measured at 37.50 µg/mL against the fungus Aspergillus brasiliensis. researchgate.netnih.govresearchgate.net The research highlighted that when a parent carbonyl compound showed antimicrobial activity, its corresponding oxime was often also active. researchgate.net

The broader academic relevance of the oxime functional group is underscored by its extensive investigation in medicinal chemistry. Oxime derivatives are integral to the design of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. nih.govontosight.aimdpi.com For example, the introduction of an oxime group into certain molecular scaffolds has been shown to be crucial for cytotoxic effects against various human cancer cell lines. nih.govmdpi.com While research on this compound itself is more specialized, its study contributes to the wider understanding of how simple oxime structures can serve as building blocks or active agents in various scientific fields.

Research Data: Antimicrobial Activity

The following table summarizes research findings on the antimicrobial activity of 2-phenylpropionaldehyde, the precursor to its oxime. This data provides context for the biological activity profile of this class of compounds.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 2-Phenylpropionaldehyde | Aspergillus brasiliensis | 37.50 µg/mL researchgate.netnih.govresearchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

59647-78-8 |

|---|---|

Fórmula molecular |

C9H11NO |

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

N-(2-phenylpropylidene)hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3 |

Clave InChI |

SETWHVMVMWYJQA-UHFFFAOYSA-N |

SMILES |

CC(C=NO)C1=CC=CC=C1 |

SMILES isomérico |

CC(/C=N/O)C1=CC=CC=C1 |

SMILES canónico |

CC(C=NO)C1=CC=CC=C1 |

Apariencia |

Solid powder |

Otros números CAS |

59647-78-8 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-Phenylpropionaldehyde oxime; AI3-13013; AI3 13013; AI313013 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Phenylpropionaldehyde Oxime and Its Analogues

Conventional Synthetic Routes to 2-Phenylpropionaldehyde Oxime

The most established and straightforward method for preparing this compound involves a direct condensation reaction.

Direct Condensation of 2-Phenylpropionaldehyde with Hydroxylamine (B1172632)

The synthesis of this compound is conventionally achieved through the reaction of 2-phenylpropionaldehyde with hydroxylamine. ontosight.ai This reaction is typically conducted in a solvent such as ethanol (B145695) or water. ontosight.ai The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A general procedure involves dissolving the aldehyde in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base, such as sodium acetate, to neutralize the hydrochloride and liberate the free hydroxylamine. rsc.org The reaction mixture is often stirred at room temperature to facilitate the condensation. rsc.org

Optimization of Reaction Conditions for Oxime Formation

The efficiency of oxime formation can be influenced by several factors, including the choice of solvent, base, and reaction temperature. Research into the optimization of these conditions aims to maximize yield and purity while minimizing reaction times. For instance, in the synthesis of other aldoximes, various bases and solvents have been explored. Mechanochemical approaches, utilizing ball milling, have also been investigated as an environmentally friendly alternative to traditional solvent-based methods for the synthesis of related compounds. mdpi.com Studies on similar reactions have shown that parameters such as catalyst concentration and reaction time are crucial for achieving high yields. researchgate.net For example, in the synthesis of 2-phenyl benzimidazole, the amount of catalyst and the duration of the reaction were systematically varied to find the optimal conditions. researchgate.net

Advanced Strategies for O-Substituted this compound Derivatives

The functionalization of the oxime's hydroxyl group opens up possibilities for creating a diverse range of derivatives with potentially enhanced or novel properties.

Alkylation Reactions of the Oxime Hydroxyl Group

O-substituted derivatives of this compound can be synthesized through the alkylation of the oxime's hydroxyl group. google.comgoogle.com This is typically achieved by first converting the oxime to its corresponding alkali metal salt by treatment with a base, such as an alkali-metal hydroxide (B78521). google.com The subsequent reaction of this salt with an organohalide under substantially anhydrous conditions yields the desired O-substituted oxime. google.com A common method involves the use of an alkali metal alkoxide, like sodium methoxide, to form the sodium salt of the oxime, which is then reacted with an alkyl halide. google.com Another approach involves reacting the oxime with powdered sodium hydroxide and an organohalide in an aprotic-dipolar solvent. google.comgoogleapis.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents onto the oxygen atom.

Synthesis of N,O-Substituted Hydroxylamine Intermediates

The synthesis of N,O-disubstituted hydroxylamines provides a pathway to more complex oxime ether derivatives. While the direct alkylation of O-alkylhydroxylamines can be challenging due to competing N-alkylation, specific strategies have been developed. researchgate.net One approach involves the N-acylation of 1,2-bishydroxylamines, followed by O-alkylation of the resulting bishydroxamic acids and subsequent deprotection. researchgate.net Although not directly applied to this compound in the provided context, these methodologies for creating N,O-disubstituted hydroxylamines represent an advanced strategy for accessing a broader scope of oxime derivatives.

Biocatalytic Approaches to this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds and their derivatives. In the context of 2-phenylpropionaldehyde and related structures, enzymes have been employed to achieve high selectivity.

For instance, human liver alcohol dehydrogenase (HLADH) has been shown to catalyze the disproportionation of racemic 2-phenylpropanal (B145474). nih.gov This Cannizzaro-type reaction yields both the corresponding alcohol, (S)-2-phenylpropan-1-ol, and the carboxylic acid, (S)-2-phenylpropionic acid, with high enantiomeric excess. nih.gov While this specific example focuses on the aldehyde, it highlights the potential of enzymes to effect stereoselective transformations on the 2-phenylpropanal scaffold.

Furthermore, the enzyme styrene (B11656) oxide isomerase (SOI) can catalyze the conversion of α-methyl styrene oxide to 2-phenylpropanal. wisc.edu This biocatalytically produced aldehyde can then be used in subsequent reactions. wisc.edu Although the direct biocatalytic synthesis of this compound from the aldehyde is not detailed in the provided search results, the enzymatic production of its precursor demonstrates a key step in a potential biocatalytic route. The use of enzymes in organic synthesis offers advantages such as mild reaction conditions and high stereoselectivity, making it an attractive area for further research in the production of this compound and its derivatives. acs.org

Interactive Data Table: Synthetic Methodologies

| Methodology | Reactants | Key Reagents/Catalysts | Product(s) | Reference(s) |

| Direct Condensation | 2-Phenylpropionaldehyde, Hydroxylamine Hydrochloride | Sodium Acetate | This compound | ontosight.ai, rsc.org |

| O-Alkylation | This compound, Organohalide | Alkali Metal Hydroxide or Alkoxide | O-Substituted this compound | google.com |

| Biocatalytic Disproportionation | rac-2-Phenylpropanal | Human Liver Alcohol Dehydrogenase (HLADH) | (S)-2-Phenylpropan-1-ol, (S)-2-Phenylpropionic Acid | nih.gov |

| Biocatalytic Isomerization | α-Methyl Styrene Oxide | Styrene Oxide Isomerase (SOI) | 2-Phenylpropanal | wisc.edu |

Enzymatic Formation of Oximes from Nitroalkene Precursors

The biocatalytic reduction of aliphatic nitro compounds by flavoproteins within the "Old Yellow Enzyme" (OYE) family presents a pathway to oxime formation. researchgate.net This process serves as a biocatalytic equivalent of the Nef reaction. The enzymatic pathway involves an initial reduction of the nitro group to a nitroso derivative. This intermediate subsequently undergoes spontaneous tautomerization to form the more stable oxime. researchgate.net In a further step, the oxime can be enzymatically reduced to an imine, which then hydrolyzes to the corresponding aldehyde. researchgate.net

The sequential bioreduction of a nitroalkene precursor, such as 2-phenyl-1-nitropropene, demonstrates this cascade. The process yields the corresponding nitroalkane (2-phenyl-1-nitropropane) and the oxime (2-phenylpropanal oxime) as intermediates en route to the final aldehyde product, 2-phenylpropanal. researchgate.net Various flavin-dependent nitroreductases have been shown to catalyze this transformation with varying efficiencies, producing the oxime intermediate. researchgate.netrug.nl For instance, the bioreduction of (E)-2-phenyl-1-nitropropene using pentaerythritol (B129877) tetranitrate reductase (PETN-Red) with a cofactor recycling system resulted in a significant yield of 2-phenylpropanal oxime. researchgate.net

| Enzyme | Cofactor System | Product Yield (%) (2-Phenylpropanal Oxime) |

| NerA | NADH | 8 |

| XenB | NADH | 8 |

| PETN-Red | NADH | 15 |

| PETN-Red | NAD+/GDH/Glu | 40 |

| Mor-Red | NAD+/GDH/Glu | 23 |

| Data sourced from studies on the bioreduction of (E)-2-phenyl-1-nitropropene. researchgate.net The table shows the conversion to 2-phenylpropanal oxime as an intermediate. |

Enantioselective Bioreductions Yielding Oxime Byproducts

In the context of enzymatic reactions, this compound can also be formed as a notable byproduct during the enantioselective bioreduction of activated olefins. researchgate.net Specifically, studies on the flavoprotein pentaerythritol tetranitrate (PETN) reductase have revealed that while the enzyme typically catalyzes the reduction of the C=C double bond in α,β-unsaturated nitroalkenes, mutations in the active site can alter its reactivity. researchgate.netacs.org

Site-specific saturation mutagenesis of key histidine residues (H181 and H184) in PETN reductase has been shown to shift the catalytic activity. researchgate.net While the wild-type enzyme may favor C=C bond reduction, certain mutants exhibit a switch in reactivity, predominantly catalyzing the reduction of the nitro group instead. This shift leads to an enhanced formation of 2-phenylpropanal oxime from the precursor 2-phenyl-1-nitropropene. researchgate.netacs.org This phenomenon highlights the plasticity of enzyme active sites and their potential to be engineered for specific synthetic outcomes, even if it results in what is considered a byproduct in the original reaction. The formation of the oxime in these cases stems from the enzymatic reduction of the nitroalkene to a nitrosoalkane, which then tautomerizes to the oxime. researchgate.net

Green Chemistry Principles in this compound Synthesis

Development of Sustainable Reaction Solvents and Catalysts

Traditional methods for oxime synthesis often involve refluxing in organic solvents like ethanol with pyridine, a toxic and environmentally harmful substance. ijprajournal.comresearchgate.net Green chemistry seeks to replace such hazardous components with more benign alternatives.

Sustainable Solvents: A significant advancement is the use of water as a reaction medium. nih.gov Water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent. nih.gov Studies have shown that the synthesis of aryl oximes from aldehydes and hydroxylamine hydrochloride can be performed efficiently in mineral water at room temperature without any additional catalyst. ias.ac.in The natural minerals in the water can aid the reaction, leading to high yields in short reaction times. ias.ac.in Furthermore, solvent-free approaches, such as mechanochemical synthesis by ball-milling, represent another important green methodology. mdpi.comtandfonline.com This technique minimizes waste by eliminating the need for a solvent altogether.

Sustainable Catalysts: The development of sustainable catalysts focuses on reusability, high efficiency, and the use of non-toxic materials.

Biocatalysts: Enzymes like aldoxime dehydratases (Oxd) offer a highly specific and efficient route for reactions involving oximes. For instance, an immobilized Oxd from Pseudomonas sp. (OxdPsp) has been used for the dehydration of 2-phenylpropanal oxime to produce (S)-2-phenylpropanenitrile with high yield and enantioselectivity. rsc.org Immobilization enhances the stability of the enzyme and allows for its recycling over multiple reaction cycles, a key principle of green chemistry. rsc.org

Organocatalysts: Small organic molecules can also serve as effective and environmentally friendly catalysts. Pyrrolidine, for example, has been shown to efficiently catalyze the formation of various oxime derivatives in green solvents. acs.org

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture and reusability. A platinum catalyst supported on a ceria-zirconia solid solution (Pt/CeO₂-ZrO₂) has been developed for the hydrogenation of oximes in a green THF:H₂O solvent system under ambient conditions. mdpi.com

| Green Approach | Catalyst | Solvent | Key Advantages |

| Mechanosynthesis | None | Solvent-free | Eliminates solvent waste, high efficiency. mdpi.com |

| Aqueous Synthesis | None / Natural Minerals | Mineral Water | Environmentally benign, low cost, fast reaction. ias.ac.in |

| Biocatalysis | Immobilized OxdPsp | Organic Solvent | High selectivity, catalyst recycling, enhanced stability. rsc.org |

| Organocatalysis | Pyrrolidine | Green Solvents | Metal-free, mild conditions, excellent yields. acs.org |

| Heterogeneous Catalysis | 1% Pt/CeO₂-ZrO₂ | THF:H₂O | Reusable catalyst, ambient conditions, atom-efficient. mdpi.com |

Atom Economy and Environmental Impact Assessments of Synthetic Routes

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov This concept is quantified by metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy (AE): Introduced by Barry Trost, AE calculates the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. A higher AE signifies a more efficient and less wasteful process. nih.gov

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process. nih.gov

The application of these metrics allows for a quantitative comparison of different synthetic routes. For example, the mechanochemical, solvent-free synthesis of isoxazolines from aldoximes (a reaction involving an oxime functional group) has been shown to have a significantly better environmental profile compared to its traditional liquid-phase counterpart when evaluated using metrics like the complete Environmental Factor (cEF) and Reaction Mass Efficiency (RME). tandfonline.com

Chemical Reactivity and Mechanistic Pathways of 2 Phenylpropionaldehyde Oxime

The Beckmann Rearrangement of 2-Phenylpropionaldehyde Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. In the case of this compound, this rearrangement results in the formation of N-(1-phenylethyl)formamide. The reaction is typically promoted by acidic reagents, which facilitate the conversion of the hydroxyl group of the oxime into a good leaving group, thereby initiating a molecular rearrangement.

Detailed Mechanistic Investigation of the Migratory Process

The mechanism of the Beckmann rearrangement is a well-studied process that proceeds through a series of defined steps. The stereochemistry of the starting oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. For this compound, which is an aldoxime, there are two possible geometric isomers, (E) and (Z). The migratory aptitude of the groups attached to the oximino carbon (a hydrogen atom and a 1-phenylethyl group) will influence which isomer is more likely to rearrange and under what conditions.

The generally accepted mechanism involves the following key steps:

Activation of the Hydroxyl Group: The rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate). This enhances the leaving group ability of the oxygen atom.

Migration and Nitrilium Ion Formation: The group positioned anti to the activated hydroxyl group migrates to the nitrogen atom in a concerted fashion with the departure of the leaving group (e.g., water). This 1,2-shift results in the formation of a transient, electron-deficient nitrilium ion intermediate. In the case of this compound, if the 1-phenylethyl group is anti to the hydroxyl group, it will migrate.

Nucleophilic Attack and Tautomerization: The nitrilium ion is then attacked by a nucleophile, which is often a water molecule present in the reaction medium. This addition forms an imidic acid (an enol analog of an amide).

Tautomerization to Amide: The imidic acid intermediate rapidly tautomerizes to the more stable amide product, N-(1-phenylethyl)formamide.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. However, in aldoximes, the situation can be more complex, and reaction conditions can influence whether the alkyl/aryl group or the hydrogen atom migrates. For the rearrangement of aldoximes to primary amides, migration of the alkyl or aryl group is desired.

Transition State Analysis and Energy Profiles of the Rearrangement

Computational studies on the Beckmann rearrangement of similar aryl-alkyl oximes, such as acetophenone (B1666503) oxime, have provided valuable insights into the transition state and energy profile of the reaction. wikipedia.org These studies suggest that the rearrangement can proceed through either a concerted or a stepwise mechanism, depending on the substrate and the reaction conditions.

For this compound, the rate-determining step is expected to be the concerted migration of the 1-phenylethyl group and the departure of the leaving group. The transition state for this step would involve a three-membered ring-like structure where the migrating group is partially bonded to both the carbon and the nitrogen atoms. The stability of this transition state is influenced by the electronic and steric properties of the migrating group. The phenyl group within the 1-phenylethyl substituent can stabilize the partial positive charge that develops on the carbon atom during the migration through resonance.

Below is an illustrative energy profile for the Beckmann rearrangement of an aryl-alkyl oxime, highlighting the key intermediates and transition states.

Illustrative Energy Profile for the Beckmann Rearrangement

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Protonated Oxime | 0 |

| 2 | Transition State 1 (Migration) | +15 to +25 |

| 3 | Nitrilium Ion Intermediate | +5 to +10 |

| 4 | Transition State 2 (Water Attack) | +10 to +15 |

| 5 | Protonated Amide | -10 to -5 |

| 6 | Amide Product | -20 to -15 |

Note: These values are representative and based on computational studies of similar oximes. The actual energy values for this compound may vary.

Catalytic Systems Facilitating Beckmann Rearrangement

A variety of catalytic systems have been developed to promote the Beckmann rearrangement under milder conditions and with higher selectivity. These can be broadly classified into acid-catalyzed, organocatalytic, and metal-mediated systems.

Strong Brønsted acids such as sulfuric acid, polyphosphoric acid (PPA), and hydrochloric acid are traditionally used to catalyze the Beckmann rearrangement. wikipedia.org Lewis acids like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are also effective. These reagents activate the oxime's hydroxyl group, facilitating the rearrangement. However, these classical methods often require harsh conditions and can lead to the formation of byproducts.

Table of Common Acid Catalysts for Beckmann Rearrangement

| Catalyst | Typical Conditions | Remarks |

| Concentrated H₂SO₄ | High temperature | Traditional method, often leads to side reactions. |

| Polyphosphoric Acid (PPA) | 80-120 °C | Effective for a wide range of substrates. |

| PCl₅, SOCl₂ | Room temperature to reflux | Forms an intermediate that readily rearranges. |

| Solid Acids (e.g., Zeolites) | Vapor or liquid phase | Offer advantages in terms of recyclability and reduced waste. |

In recent years, organocatalysis has emerged as a powerful tool for promoting the Beckmann rearrangement under milder and more environmentally benign conditions. nih.gov Catalysts such as cyanuric chloride have been shown to be effective. These catalysts typically activate the oxime by forming a reactive intermediate that undergoes rearrangement.

One notable organocatalytic system involves the use of 2-alkoxycarbonyl- or 2-phenoxycarbonyl-phenylboronic acids in the presence of an additive like perfluoropinacol. This system has been shown to be effective for a wide range of oximes, including aryl-alkyl types, under ambient conditions. The proposed mechanism involves a boron-induced transesterification to form an acyl oxime intermediate which then undergoes the rearrangement.

A variety of metal-based catalysts have been developed for the Beckmann rearrangement of aldoximes. nih.govresearchgate.net These catalysts can operate through different mechanisms, often involving coordination of the metal to the oxime's nitrogen or oxygen atom, which facilitates the rearrangement. Transition metal salts of palladium, nickel, and ruthenium have been shown to catalyze the rearrangement of aldoximes to primary amides. researchgate.net Some metal-catalyzed systems are proposed to proceed through a dehydration-hydration sequence, where the aldoxime is first dehydrated to a nitrile intermediate, which is then hydrated to the corresponding amide. researchgate.net

Examples of Metal Catalysts for Aldoxime Rearrangement

| Metal Catalyst | Typical Reaction Conditions | Proposed Intermediate |

| Palladium Acetylacetonate | Reflux in suitable solvent | Nitrile |

| Nickel Acetylacetonate | High temperature | Nitrile |

| Ruthenium Complexes | Aqueous media, 100 °C | Nitrile |

| Iron Salts (e.g., FeCl₃) | Moderate temperatures | Not fully elucidated |

These metal-mediated pathways often offer the advantage of higher functional group tolerance and milder reaction conditions compared to traditional acid catalysis.

Photochemical Induction of the Beckmann Rearrangement

The photochemical Beckmann rearrangement offers an alternative pathway to the classic acid-catalyzed reaction, often proceeding under milder conditions. For aryl aldoximes, direct irradiation can induce rearrangement to the corresponding amide. This transformation is believed to proceed via an oxaziridine (B8769555) intermediate formed from the excited singlet state of the oxime. Subsequent photochemical or thermal rearrangement of the oxaziridine then yields the amide. While specific studies on the photochemical Beckmann rearrangement of this compound are not extensively documented, the general mechanism for aryl aldoximes suggests that irradiation of this compound would likely lead to the formation of 2-phenylpropionamide. The reaction is often accompanied by syn-anti isomerization, which can be a major pathway for energy dissipation. The quantum yield of amide formation can be influenced by factors such as the solvent and irradiation time. For instance, in the case of benzaldoxime, the quantum yield for benzamide (B126) formation was found to be dependent on the irradiation time when conducted in acetic acid. It is also noted that for some aryl aldoximes, the photochemical rearrangement can yield not only the amide but also the corresponding anilide, suggesting multiple competing reaction pathways.

A more recent approach to inducing the Beckmann rearrangement under photochemical conditions involves the use of photoredox catalysis to generate a Vilsmeier-Haack type reagent in situ. This reagent then promotes the thermal Beckmann rearrangement. This method separates the photochemical and thermal steps, allowing for optimized conditions for each and minimizing side product formation. While this has been demonstrated for a variety of oximes, its specific application to this compound has not been detailed in the available literature. However, it represents a plausible and potentially high-yielding method for the rearrangement of this substrate.

Formation of Nitrile Products from this compound

The dehydration of aldoximes is a common and effective method for the synthesis of nitriles. For this compound, this reaction would yield 2-phenylpropionitrile, a valuable chemical intermediate. A variety of reagents and catalytic systems have been developed for this transformation, ranging from classic dehydrating agents to more modern catalytic methods.

One-pot syntheses starting from the corresponding aldehyde, 2-phenylpropionaldehyde, are also prevalent. These methods typically involve the in-situ formation of the oxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration catalyzed by a suitable agent. For example, ferrous sulfate (B86663) in DMF under reflux conditions has been shown to be effective for the one-pot conversion of various aldehydes to nitriles with high yields. Other methods employ reagents such as selenium-based catalysts, which offer mild and environmentally friendly alternatives. For instance, areneselenenic acids, generated in situ from diaryl diselenides and hydrogen peroxide, can catalytically dehydrate aldoximes to nitriles. The proposed mechanism involves the formation of a selenenic anhydride (B1165640) which reacts with the oxime, leading to a selenoxide syn-elimination to produce the nitrile.

The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the resulting nitrile. The table below summarizes various methods that have been successfully applied to the dehydration of aldoximes, which are applicable to this compound.

Table 1: Selected Methods for the Dehydration of Aldoximes to Nitriles

| Reagent/Catalyst | Conditions | General Applicability | Reference |

|---|---|---|---|

| Ferrous Sulfate | DMF, Reflux | Aromatic and Aliphatic Aldehydes | asianpubs.org |

| PhSe(O)OH | MeCN, 65 °C, Air | Aromatic and Aliphatic Aldoximes | synarchive.com |

| (PhSe)₂/H₂O₂ | Mild Conditions | Aromatic and Aliphatic Aldoximes | sci-hub.se |

| Iron Catalyst | Room Temperature | Aliphatic and Aromatic Aldoximes | researchgate.net |

Other Rearrangement and Fragmentation Reactions Involving this compound

Exploration of Neber Rearrangement Pathways

The Neber rearrangement is a base-mediated transformation of a ketoxime O-sulfonate into an α-amino ketone. synarchive.comwikipedia.orgorganicreactions.org While the classic Neber rearrangement is specific to ketoximes, the underlying principles can be considered for aldoximes like this compound under certain conditions. The reaction proceeds through the formation of an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.org A key requirement for the Neber rearrangement is the presence of an α-hydrogen, which is deprotonated by a base to initiate the cyclization to the azirine.

For this compound, the first step would involve the conversion of the hydroxyl group to a good leaving group, typically a sulfonate ester such as a tosylate. Treatment of the resulting O-tosyl oxime with a base would lead to the deprotonation of the benzylic α-hydrogen. Intramolecular nucleophilic attack of the resulting carbanion on the nitrogen atom would displace the tosylate group, forming a 2-methyl-2-phenyl-2H-azirine intermediate. Subsequent hydrolysis of this azirine would yield the corresponding α-amino aldehyde, although this product may be unstable. It is important to note that the Beckmann rearrangement is often a competing side reaction in these systems. wikipedia.org The specific conditions, such as the choice of base and solvent, can influence the relative rates of the Neber and Beckmann rearrangements. While there are no specific studies detailing the Neber rearrangement of this compound, the general mechanism suggests it is a plausible, albeit potentially low-yielding, transformation.

Fragmentation Reactions of the Oxime Moiety

The fragmentation of oximes can occur under various conditions, including mass spectrometry and photochemical reactions. In mass spectrometry, the fragmentation of oxime and silyl (B83357) oxime ether odd-electron positive ions has been studied, with the McLafferty rearrangement being a prominent pathway. For aliphatic aldoximes, the fragmentation is influenced by the position of other functional groups. While specific mass spectral data for this compound is not detailed in the provided search results, general fragmentation patterns for aromatic aldehydes can be considered. For instance, in the mass spectrum of 2-phenylpropanal (B145474), prominent peaks are observed at m/z 117 and 93, corresponding to the loss of a methyl group and subsequent fragmentation. nih.gov It is expected that the oxime would exhibit related fragmentation pathways, influenced by the stability of the resulting radical cations.

Photochemical conditions can also induce fragmentation of the oxime moiety. For some aldoxime ethers, photooxidation can lead to the formation of a radical cation, which can then undergo further reactions. For substrates with α-protons, deprotonation at the α-position followed by β-scission can lead to the formation of an iminyl radical and an aldehyde. The iminyl radical can then react further to produce the corresponding aldehyde and nitrile as major and minor products, respectively. In the absence of α-hydrogens, the major product is often the nitrile, formed via abstraction of the iminyl hydrogen by the excited sensitizer, followed by β-scission. Base-catalyzed fragmentation of certain aldoximes can also lead to the formation of a nitrile and a phenolate.

Enzymatic Biotransformations of this compound

Aldoxime Dehydratase-Catalyzed Asymmetric Dehydration

Aldoxime dehydratases (Oxds) are a class of heme-containing enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions. nih.govnih.govmdpi.com This enzymatic approach is a green and attractive alternative to traditional chemical methods for nitrile synthesis, which often require harsh conditions and toxic reagents. Several studies have demonstrated the potential of Oxds for the synthesis of a variety of nitriles, including those derived from aromatic aldehydes. nih.gov

Recent research has focused on the application of aldoxime dehydratases for the asymmetric synthesis of nitriles. While this compound itself is achiral, the enzymatic dehydration can be part of a dynamic kinetic resolution process if a chiral center is present elsewhere in the molecule or if the substrate is a prochiral dialdoxime. More directly, the enantioselective dehydration of a racemic mixture of a chiral aldoxime can be achieved.

A study on the immobilized aldoxime dehydratase from Pseudomonas sp. (OxdPsp) demonstrated the successful asymmetric dehydration of 2-phenylpropanal oxime (a synonym for this compound). The reaction, carried out in an organic solvent, yielded (S)-2-phenylpropanenitrile with high conversion and enantiomeric excess. The stability of the enzyme was significantly enhanced through immobilization. The kinetic model developed for this reaction indicated a sequential mechanism with both substrate and product inhibition.

Table 2: Asymmetric Dehydration of 2-Phenylpropanal Oxime Catalyzed by Immobilized OxdPsp

| Parameter | Value |

|---|---|

| Substrate | (E)-enriched 2-phenylpropanal oxime (E/Z = 97/3) |

| Product | (S)-2-phenylpropanenitrile |

| Yield | 95.7% |

| Enantiomeric Excess (ee) | 94.1% |

| Conversion | 98.6% |

| Biocatalyst | Immobilized OxdPsp |

| Reaction Medium | Organic Solvent |

Data from a study on the kinetic model of asymmetric dehydration catalyzed by immobilized OxdPsp.

This enzymatic approach not only provides a sustainable route to 2-phenylpropionitrile but also allows for the production of the enantiomerically enriched product, which is a valuable chiral building block in organic synthesis. The development of robust and highly selective aldoxime dehydratases continues to be an active area of research. nih.gov

Kinetic Modeling and Enantiopreference Studies in Biocatalysis

The biocatalytic dehydration of this compound to 2-phenylpropionitrile is a reaction of significant interest, particularly due to the formation of a chiral nitrile. Aldoxime dehydratases (Oxds) are the primary enzymes employed for this transformation. Kinetic modeling of this enzymatic reaction provides valuable insights into the reaction mechanism and helps in optimizing reaction conditions for enhanced yield and enantioselectivity.

A study focusing on the dehydration of 2-phenylpropanal oxime catalyzed by an immobilized aldoxime dehydratase from Pseudomonas sp. (OxdPsp) successfully established a kinetic model. rsc.org This model was developed to predict the reaction progress and accounts for the complex interactions between the substrate, product, and enzyme. The research demonstrated that the enzymatic dehydration follows a sequential mechanism. rsc.org

Enantiopreference is a key aspect of the biocatalysis of this compound. Aldoxime dehydratases exhibit a remarkable ability to distinguish between the (E)- and (Z)-isomers of the racemic aldoxime, leading to the preferential formation of one enantiomer of the nitrile product. It has been observed that the use of (E)-enriched 2-phenylpropanal oxime (E/Z = 97/3) as a substrate resulted in the production of (S)-2-phenylpropanenitrile with a high enantiomeric excess (ee) of 94.1%. rsc.org This finding is consistent with the established enantiopreference rule for this class of enzymes, which dictates that the geometry of the oxime isomer determines the stereochemistry of the resulting nitrile. rsc.org

The table below summarizes the results from the biocatalytic dehydration of (E)-enriched 2-phenylpropanal oxime.

| Substrate | Enzyme | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-enriched 2-phenylpropanal oxime (E/Z = 97/3) | Immobilized OxdPsp | (S)-2-phenylpropanenitrile | 98.6 | 95.7 | 94.1 |

This table presents data on the biocatalytic dehydration of (E)-enriched 2-phenylpropanal oxime to (S)-2-phenylpropanenitrile using immobilized OxdPsp. rsc.org

Substrate and Product Inhibition in Enzymatic Reactions

In the enzymatic dehydration of this compound, both substrate and product inhibition have been identified as significant factors affecting the reaction kinetics. rsc.org Substrate inhibition occurs when high concentrations of the substrate, this compound, bind to the enzyme in a non-productive manner, leading to a decrease in the catalytic rate. Similarly, product inhibition happens when the product, 2-phenylpropionitrile, binds to the enzyme, competing with the substrate and thereby reducing the enzyme's efficiency.

The kinetic model developed for the dehydration of 2-phenylpropanal oxime catalyzed by immobilized OxdPsp explicitly incorporates terms for both substrate and product inhibition. rsc.org The model's ability to accurately predict the reaction's progress, with an average deviation of 7.6%, underscores the importance of accounting for these inhibitory effects. rsc.org Understanding and mitigating substrate and product inhibition are crucial for the industrial application of this biocatalytic process, as it allows for the optimization of reactor design and reaction conditions to maximize productivity.

Derivatization Reactions of this compound

The oxime functionality of this compound can be readily reduced to form the corresponding primary amine, 2-phenylpropylamine. This transformation is a fundamental reaction in organic synthesis, providing a route to chiral amines from prochiral aldehydes. A variety of reducing agents can be employed for this purpose.

Commonly used reagents for the reduction of oximes to primary amines include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing oximes to amines.

Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst (e.g., nickel chloride) or in acidic media.

Catalytic hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

Sodium in ethanol (B145695) (Bouveault-Blanc reduction): A classical method for the reduction of esters and other functional groups, which can also be applied to oximes.

The choice of reducing agent can influence the reaction conditions and selectivity. For instance, catalytic hydrogenation is often preferred for its milder conditions and is considered a greener alternative to metal hydride reagents.

The hydroxyl group of the oxime in this compound is a site for various functionalization reactions, leading to the formation of oxime ethers and esters. These derivatives can have altered chemical and biological properties.

O-Alkylation: The formation of oxime ethers can be achieved through the O-alkylation of the oxime. This reaction typically involves the deprotonation of the oxime hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide). Alternatively, acid-catalyzed O-alkylation of oximes with alcohols has been reported, proceeding via a carbocation intermediate. rsc.org A variety of alcohols, including benzyl (B1604629) alcohols and aliphatic alcohols, can be used in this process, catalyzed by a heteropolyacid in a green solvent like dimethyl carbonate. rsc.org

O-Acylation: The oxime hydroxyl group can also be acylated to form oxime esters. This is typically achieved by reacting the oxime with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. A method for the synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids has also been described. nih.gov

Stereochemical Investigations of 2 Phenylpropionaldehyde Oxime

E/Z Isomerism and Geometric Configuration Determination

The presence of the carbon-nitrogen double bond in 2-phenylpropionaldehyde oxime gives rise to geometric isomerism, resulting in two distinct forms: the E (entgegen) and Z (zusammen) isomers. In these isomers, the substituents around the double bond have different spatial arrangements. The determination of the specific geometric configuration is crucial for predicting the molecule's physical properties and reactivity.

The classical synthesis of aldoximes, such as this compound, often results in a mixture of E and Z isomers researchgate.net. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts researchgate.net. Separation of these isomers can be achieved through techniques like chromatography or recrystallization researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of E and Z configurations in oximes creative-biostructure.comrsc.org. The chemical shifts of protons and carbons adjacent to the C=N bond are sensitive to the stereochemistry. For instance, the proton on the sp2 carbon often exhibits a different chemical shift in the E and Z isomers due to the anisotropic effect of the hydroxyl group. Advanced NMR techniques, including 2D NMR experiments, can provide further structural confirmation nih.gov. In addition to experimental methods, computational approaches, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative stabilities of the isomers and their NMR parameters, aiding in the configurational assignment rsc.org.

Table 1: Spectroscopic Data for E/Z Isomer Determination of Aromatic Aldoximes

| Spectroscopic Technique | Parameter | Observation for E-Isomer | Observation for Z-Isomer |

| ¹H NMR | Chemical Shift of Aldehydic Proton | Typically downfield | Typically upfield |

| ¹³C NMR | Chemical Shift of C=N Carbon | Varies | Varies |

| NOE | Nuclear Overhauser Effect | Correlation between OH proton and aldehydic proton | No correlation between OH proton and aldehydic proton |

Note: The specific chemical shift values are dependent on the solvent and the full molecular structure.

Diastereoselective Control in Reactions Involving this compound

When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Diastereoselective control refers to the ability to preferentially form one diastereomer over the others. This control is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with defined stereochemistry.

Reactions involving the chiral center of this compound or its derivatives can be influenced by the existing stereochemistry, leading to diastereoselective outcomes. For example, in reactions of chiral aldehydes, the facial selectivity of nucleophilic attack is influenced by the substituents on the alpha-carbon msu.edu. Similarly, in reactions involving chiral oxime ethers, the stereochemical outcome can be directed by the chiral moiety acs.org.

The principles of diastereocontrol are often rationalized using stereochemical models, such as the Felkin-Ahn model for nucleophilic additions to chiral carbonyls, which can be adapted to understand the reactivity of the imine-like C=N bond in the oxime. The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, the reaction conditions, and the presence of catalysts.

Table 2: Factors Influencing Diastereoselectivity in Reactions of Chiral Carbonyls and Derivatives

| Factor | Influence on Diastereoselectivity | Example |

| Steric Hindrance | Directs incoming nucleophile to the less hindered face. | Bulky substituents on the chiral center enhance selectivity. |

| Electronic Effects | Polarization of the reactive center can favor a specific trajectory of attack. | Electron-withdrawing groups can alter facial bias. |

| Chelating Groups | Formation of a rigid cyclic transition state can lock the conformation and enhance selectivity. | Lewis acid catalysts can coordinate to the carbonyl and a nearby heteroatom. |

| Solvent and Temperature | Can influence the conformational equilibrium of the substrate and the transition state energies. | Polar solvents may stabilize charged intermediates, affecting selectivity. |

Further research into the specific reactions of this compound is necessary to fully elucidate the diastereoselective control elements at play and to harness them for the synthesis of complex, stereochemically defined molecules.

Spectroscopic Characterization and Analytical Methodologies for 2 Phenylpropionaldehyde Oxime

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For 2-Phenylpropionaldehyde oxime, these methods are crucial for confirming the presence of the characteristic oxime and phenyl groups.

The IR spectrum of an oxime is distinguished by a weak C=N stretching vibration and a strong, broad O-H stretching band. The C=N stretch typically appears in the region of 1620-1690 cm⁻¹, while the O-H stretch of the oxime group is observed in the range of 3150-3650 cm⁻¹. The broadness of the O-H band is a result of hydrogen bonding. Additionally, the N-O stretching vibration is expected to be found between 930 and 960 cm⁻¹.

The presence of the phenyl group is confirmed by several characteristic bands. These include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, appearing in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, are also expected in the fingerprint region.

Raman spectroscopy provides complementary information. The C=N stretch in the Raman spectrum is often more intense than in the IR spectrum. The aromatic ring vibrations also give rise to strong Raman signals, aiding in the structural confirmation.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3150 - 3650 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (oxime) | Stretching | 1620 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-O (oxime) | Stretching | 930 - 960 |

| C-H (aromatic) | Out-of-plane bending | 690 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. A key aspect of the NMR analysis of oximes is the differentiation between syn and anti isomers, which arise from the restricted rotation around the C=N double bond.

In ¹H NMR, the chemical shifts of the protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms of the oxime group, as well as the anisotropic effects of the phenyl ring. The aldehydic proton of the parent aldehyde is absent, and a new proton signal for the oxime hydroxyl group (N-OH) appears, typically in the downfield region. The chemical shift of the methine proton (CH) adjacent to the C=N bond is particularly sensitive to the isomeric form. In the syn isomer, the hydroxyl group is on the same side as the methine proton, while in the anti isomer, it is on the opposite side. This geometric difference leads to distinct chemical shifts for the methine proton and other nearby protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the C=N group exhibits a characteristic chemical shift in the range of 145-165 ppm. Similar to ¹H NMR, the chemical shifts of the carbons, especially the one involved in the C=N bond and the adjacent carbons, will differ between the syn and anti isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for syn and anti Isomers of this compound

| Atom | Predicted ¹H Chemical Shift (syn) | Predicted ¹H Chemical Shift (anti) | Predicted ¹³C Chemical Shift (syn) | Predicted ¹³C Chemical Shift (anti) |

| N-OH | ~8.0-10.0 | ~8.0-10.0 | - | - |

| C₆H₅ | ~7.2-7.4 | ~7.2-7.4 | ~126-140 | ~126-140 |

| CH-C=N | ~4.0-4.5 | ~3.5-4.0 | ~35-45 | ~35-45 |

| CH₃ | ~1.4-1.6 | ~1.3-1.5 | ~15-20 | ~15-20 |

| C=N | - | - | ~150-160 | ~155-165 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS and its high-resolution variant (HRMS) are vital for confirming its identity.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for oximes include the loss of a hydroxyl radical (•OH), water (H₂O), and cleavage of the N-O bond. The presence of the phenyl group will lead to characteristic fragments such as the tropylium (B1234903) ion (m/z 91).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in the unambiguous identification of the compound.

Table 3: Expected Mass Spectrometry Data for this compound (C₉H₁₁NO)

| Parameter | Expected Value |

| Molecular Weight | 149.19 g/mol |

| Exact Mass (HRMS) | 149.0841 |

| Key Fragment Ions (m/z) | [M-OH]⁺, [M-H₂O]⁺, C₇H₇⁺ (91) |

Chromatographic Techniques (GC-MS, HPLC) for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This technique is particularly useful for identifying impurities and byproducts. The retention time in the GC provides a characteristic value for the compound under specific analytical conditions.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. Detection is typically achieved using a UV detector, as the phenyl group provides strong UV absorbance. HPLC is valuable for purity determination and can also be used for the preparative separation of the syn and anti isomers.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV (e.g., at 254 nm) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, X-ray crystallography would unambiguously determine the absolute configuration of the chiral center and the geometry (syn or anti) of the oxime group in the crystalline form. This information is invaluable for understanding the molecule's steric and electronic properties and for correlating its solid-state structure with its spectroscopic and chemical behavior. The crystal packing information obtained from the diffraction data also reveals the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

While obtaining suitable crystals can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled.

Theoretical and Computational Chemistry Studies of 2 Phenylpropionaldehyde Oxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density, and related characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In DFT, the electronic energy of a system is determined from its electron density. For oxime systems, DFT is widely used to investigate geometric and electronic properties. biointerfaceresearch.comnih.gov

Researchers employ various functionals (e.g., B3LYP, PBE1PBE) and basis sets (e.g., 6-31+G*, 6-311++G(d,p)) to optimize the molecular geometry of oximes, locating the most stable three-dimensional arrangement of atoms. biointerfaceresearch.comresearchgate.net From these calculations, crucial electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. biointerfaceresearch.com

| Computational Method | Basis Set | Calculated Properties | Typical Application for Oximes |

|---|---|---|---|

| B3LYP | 6-311G(d,p) / 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, NMR Shifts | Structural determination, prediction of IR/Raman spectra, reactivity analysis. nih.govresearchgate.net |

| PBE1PBE | 6-31+G* | Electronic Properties (Ionization Potential, Electron Affinity), UV-Vis Spectra | Analysis of electronic transitions and charge-transfer possibilities. biointerfaceresearch.com |

| M06-2X | cc-pVTZ | Thermochemistry, Non-covalent Interactions, Barrier Heights | Studying reaction mechanisms and conformational energetics. |

Beyond DFT, other quantum mechanical methods are employed for conformational analysis. Ab initio ("from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are computationally expensive and typically reserved for smaller systems. researchgate.net They can serve as a benchmark for validating results from less costly methods like DFT. researchgate.net

For a molecule like 2-Phenylpropionaldehyde oxime, a key conformational feature is the stereochemistry around the C=N double bond, which can exist as E or Z isomers. Ab initio calculations can accurately predict the relative energies of these isomers and the energy barriers for their interconversion. acs.orgelsevierpure.com

Semi-empirical methods (such as PM3, AM1, and MNDO) offer a faster, albeit less accurate, alternative. researchgate.net These methods use parameters derived from experimental data to simplify the complex calculations. researchgate.net They are particularly useful for preliminary conformational searches on large molecules or for studying dynamic processes where a large number of calculations are required. For this compound, semi-empirical methods could be used to quickly scan the potential energy surface associated with the rotation of the phenyl group and the orientation of the oxime moiety.

| Method Type | Example Methods | Relative Cost | Typical Application for Oximes |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High to Very High | Accurate energy calculations for E/Z isomers, benchmarking DFT results. researchgate.net |

| Semi-Empirical | AM1, PM3, MNDO | Very Low | Rapid conformational searching, analysis of large systems, preliminary reaction pathway analysis. researchgate.net |

Reaction Mechanism Simulations and Transition State Locating

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, theoretical methods can be used to study various reactions, such as its synthesis from 2-phenylpropionaldehyde and hydroxylamine (B1172632), its hydrolysis back to the aldehyde, or its rearrangement (e.g., the Beckmann rearrangement). Using methods like DFT, a proposed reaction pathway can be simulated. The process involves locating the optimized structures of all stationary points (reactants, intermediates, products) and then finding the transition state structure that connects them. researchgate.net

Transition state searches are computationally intensive. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find an initial guess for the transition state, which is then fully optimized. A key validation step is a frequency calculation; a true transition state structure will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net The calculated energy of the transition state relative to the reactants provides the activation energy, a critical parameter for understanding reaction kinetics.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations apply classical mechanics (Newton's laws of motion) to a system of particles, where the forces between particles are described by a "force field." nih.govresearchgate.net

For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a solution. A simulation could be set up with one or more oxime molecules placed in a box of solvent molecules (e.g., water or ethanol). The simulation would then track the trajectory of every atom over a period of nanoseconds or microseconds. nih.gov

Analysis of these trajectories can reveal detailed information about intermolecular interactions. For example, one could study:

Solvation Structure: How solvent molecules arrange themselves around the polar oxime group and the nonpolar phenyl ring. This can be quantified using radial distribution functions.

Hydrogen Bonding: The dynamics of hydrogen bonds between the oxime's hydroxyl group and solvent molecules, or between two oxime molecules. The strength and lifetime of these bonds can be calculated. nih.gov

Aggregation: At higher concentrations, simulations can show whether this compound molecules tend to self-associate and what structures these aggregates might form.

These simulations are crucial for understanding macroscopic properties like solubility, viscosity, and diffusion based on the underlying molecular interactions. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various types of molecular spectra, which serves as a powerful aid in structural elucidation. By comparing calculated spectra with experimental data, the proposed structure of a compound can be confirmed. researchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, theoretical chemical shifts can be calculated for a given molecular structure. This is particularly valuable for distinguishing between stereoisomers, such as the E and Z isomers of this compound, which are expected to have distinct NMR signals for the atoms near the C=N bond. rsc.orgnih.gov

Vibrational Spectroscopy (IR and Raman): The same DFT calculations that optimize a molecule's geometry can be used to compute its vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands, such as the O-H stretch, C=N stretch, and phenyl ring modes of this compound.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. biointerfaceresearch.com The calculation predicts the wavelengths of maximum absorption (λmax) and the intensity of these transitions, which are related to the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO).

| Spectroscopy Type | Computational Method | Predicted Parameters | Application for this compound |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (δ), Coupling Constants (J) | Distinguishing between E and Z isomers; assigning specific proton and carbon signals. nih.gov |

| IR & Raman | DFT (Frequency Calculation) | Vibrational Frequencies, Intensities | Assigning characteristic functional group peaks (O-H, C=N) and confirming molecular structure. researchgate.net |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths (λmax) | Understanding electronic structure and predicting the color and photochemical behavior. biointerfaceresearch.com |

Advanced Applications and Research Areas for 2 Phenylpropionaldehyde Oxime

2-Phenylpropionaldehyde Oxime as a Key Intermediate in Organic Synthesis

Precursor for the Synthesis of Nitriles with Industrial Relevance

This compound is a direct precursor to 2-phenylpropionitrile, a nitrile of significant industrial interest. The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, typically achieved through a dehydration reaction. This process involves the elimination of a water molecule from the oxime, which can be promoted by a variety of reagents and catalysts.

Common methods for the dehydration of aldoximes include the use of acid anhydrides, thionyl chloride, and various catalytic systems. The reaction proceeds by activation of the oxime's hydroxyl group, facilitating its departure as a good leaving group and subsequent formation of the nitrile triple bond. While specific studies detailing the dehydration of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and broadly applicable.

The resulting nitrile, 2-phenylpropionitrile, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Table 1: General Methods for Dehydration of Aldoximes to Nitriles

| Reagent/Catalyst System | Conditions | Generality |

| Acetic Anhydride (B1165640) (Ac₂O) | Heating | Broad applicability for various aldoximes. |

| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine) | Effective but can be harsh for sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Varies | A classical and potent dehydrating agent. |

| Transition Metal Catalysts | Mild conditions | Offers high efficiency and selectivity. |

| Enzymatic Catalysis | Biocatalytic methods | Environmentally friendly and highly specific. |

Building Block in the Preparation of Complex Amide Structures

The transformation of oximes into amides is famously achieved through the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgalfa-chemistry.com This acid-catalyzed reaction provides a powerful method for the synthesis of N-substituted amides from ketoximes and primary amides from aldoximes. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the Beckmann rearrangement would theoretically yield N-(1-phenylethyl)formamide, a complex amide structure.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately leading to the formation of a nitrilium ion intermediate. alfa-chemistry.com Subsequent hydrolysis of this intermediate furnishes the corresponding amide. masterorganicchemistry.com A variety of acidic catalysts can be employed, including strong Brønsted acids like sulfuric acid and Lewis acids. wikipedia.orgalfa-chemistry.com

This reaction is highly stereospecific, with the migrating group being the one positioned opposite to the hydroxyl group in the oxime. alfa-chemistry.com The ability to control the migrating group based on the oxime's stereochemistry makes the Beckmann rearrangement a valuable tool in the synthesis of complex amide-containing molecules, including pharmaceuticals and natural products.

Table 2: Key Features of the Beckmann Rearrangement

| Feature | Description |

| Reaction Type | Acid-catalyzed rearrangement of an oxime. wikipedia.orgorganic-chemistry.org |

| Product | N-substituted amides from ketoximes; primary amides from aldoximes. masterorganicchemistry.com |

| Key Intermediate | Nitrilium ion. |

| Stereospecificity | The group anti to the hydroxyl group migrates. alfa-chemistry.com |

| Catalysts | Strong acids (e.g., H₂SO₄, PPA), Lewis acids, and other reagents. wikipedia.org |

Role in the Elaboration of Diverse Organic Scaffolds

Beyond the direct conversion to nitriles and amides, the oxime functionality in this compound can be leveraged to construct a variety of diverse organic scaffolds, particularly heterocyclic structures. Oximes and their derivatives, such as oxime ethers, are valuable precursors in cyclization reactions. researchgate.net

For instance, the nitrogen and oxygen atoms of the oxime group can participate in cycloaddition reactions or be incorporated into newly formed rings. Research has demonstrated the utility of oxime ethers in the synthesis of isoxazoles, azepines, and pyrazines. researchgate.net While specific examples employing this compound in the synthesis of such heterocycles are not widely reported, the established reactivity of the oxime moiety suggests its potential in this area. The synthesis of various heterocyclic compounds from aryl and alkyl alkynyl aldehydes has also been explored, showcasing the versatility of related starting materials in building complex ring systems. nih.govmdpi.com

The ability to generate a range of heterocyclic structures from a readily accessible starting material like this compound underscores its importance as a versatile building block in synthetic organic chemistry, with potential applications in drug discovery and materials science.

Research on Biological Interactions of Oxime-Containing Molecules

The oxime functional group is not only a versatile tool in organic synthesis but is also a recurring motif in a wide array of biologically active molecules. mdpi.com This has spurred significant research into the biological interactions of oxime-containing compounds, including efforts to understand their structure-activity relationships and to develop them as chemical probes for studying biological processes.

Structural Activity Relationship (SAR) Studies in Biologically Active Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. The oxime group, with its ability to act as a hydrogen bond donor and acceptor, and its specific stereochemical properties, can significantly influence the biological activity of a molecule.

Numerous studies have explored the SAR of oxime derivatives in various therapeutic areas. For example, SAR studies on oxime-based inhibitors of human recombinant acetylcholinesterase have investigated how factors like the number of pyridinium (B92312) rings and the position of the oxime group affect inhibitory activity. nih.gov Similarly, research on pyrazole (B372694) oxime derivatives has revealed how different substituents impact their acaricidal and insecticidal properties. nih.gov

While specific SAR studies focused on this compound are not prevalent in the literature, the principles derived from studies on other aromatic oximes can provide valuable insights. For instance, the nature and position of substituents on the phenyl ring of this compound would be expected to modulate its biological activity. Such studies are essential for the rational design of novel therapeutic agents based on the this compound scaffold. Research on aromatic aldehydes has shown that structural modifications can enhance pharmacological profiles. nih.gov

Oximes as Chemical Probes for Enzyme Activity and Metabolic Pathways

Chemical probes are powerful tools for studying the function of enzymes and interrogating metabolic pathways in their native biological context. The reactivity and structural features of the oxime group make it an attractive component in the design of such probes.

Oxime-based linkers have been utilized to rapidly generate and screen libraries of multidentate inhibitors for enzymes like protein tyrosine phosphatases. nih.gov This approach leverages the formation of stable oxime linkages to connect different molecular fragments, allowing for the exploration of a wide chemical space to identify potent and selective enzyme inhibitors.

Furthermore, oximes can be incorporated into activatable probes. For example, photoactivatable fluorophores have been developed using the oxime moiety as a photocage, which can be removed by light to restore fluorescence, enabling the tracking of molecular and cellular dynamics. nih.gov In the context of metabolic pathways, chemical probes are instrumental. For instance, coenzyme A-based affinity probes have been designed to selectively identify and study acetyltransferases. While not directly involving an oxime, this illustrates the principle of using reactive functional groups in probes to tag and study enzymes.

The potential exists to develop probes based on this compound to study enzymes that metabolize phenylpropanoids or to investigate specific metabolic pathways where this structural motif is recognized. Such probes could provide valuable insights into enzyme kinetics and cellular metabolism.

Computational Modeling of Ligand-Receptor Interactions

Computational modeling serves as a vital tool in modern drug discovery and molecular science, offering insights into the interactions between a ligand, such as this compound, and its biological receptor. nih.gov These computational methods provide a cost-effective and scalable strategy for exploring complex biological systems, thereby accelerating the early stages of development for bioactive compounds. nih.gov The primary goal is to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of their interaction (binding affinity).

The process of modeling these interactions typically involves several key stages, beginning with the preparation of both the ligand and the receptor structures. This is followed by molecular docking simulations, where various possible conformations of the ligand are sampled within the receptor's binding site. Advanced machine learning techniques and physics-based methods are increasingly used to enhance the accuracy of these predictions. nih.gov

While specific computational studies on this compound are not extensively documented in peer-reviewed literature, its structural similarity to known bioactive molecules suggests potential applications for this type of analysis. Given that its parent aldehyde is a known aroma compound, a primary area of interest would be modeling its interaction with olfactory receptors. Such studies could elucidate the structural basis for its scent profile and guide the design of new fragrance molecules. A hypothetical workflow for such a study is outlined in the table below.

Table 1: Hypothetical Workflow for Computational Modeling of this compound with an Olfactory Receptor

| Step | Description | Key Objective |